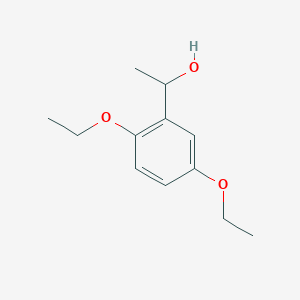

1-(2,5-Diethoxyphenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-(2,5-diethoxyphenyl)ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9,13H,4-5H2,1-3H3 |

InChI Key |

RIRDSRFUNHYUMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Diethoxyphenyl Ethan 1 Ol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Aryl Alcohol Synthesis

The creation of the carbon skeleton of aryl alcohols like 1-(2,5-Diethoxyphenyl)ethan-1-ol relies on robust methods for forming carbon-carbon bonds. Key among these are Grignard reactions and the reduction of corresponding ketones and aldehydes.

Grignard Reactions in the Formation of Aryl Alcohols

Grignard reactions are a cornerstone in the synthesis of alcohols, providing a powerful tool for creating carbon-carbon bonds. libretexts.orgpressbooks.pub This method involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. libretexts.orgpressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. libretexts.orgyoutube.com

For the synthesis of a secondary alcohol such as this compound, a common approach involves the reaction of an appropriate aldehyde with a Grignard reagent. libretexts.orgyoutube.com Specifically, 2,5-diethoxybenzaldehyde (B1352808) can be reacted with methylmagnesium bromide. In this reaction, the methyl group from the Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent workup with an acid yields the desired this compound.

The versatility of the Grignard reaction allows for the synthesis of a wide array of aryl alcohols by varying both the Grignard reagent and the carbonyl compound. youtube.commasterorganicchemistry.com

Primary alcohols can be synthesized using formaldehyde (B43269) as the carbonyl compound. libretexts.orgyoutube.com

Secondary alcohols are formed from aldehydes. libretexts.orgyoutube.com

Tertiary alcohols are produced from ketones or esters. libretexts.orgpressbooks.pub

The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. libretexts.orguwimona.edu.jm

Reductions of Aryl Ketones and Aldehydes to Corresponding Alcohols

Another fundamental strategy for the synthesis of aryl alcohols is the reduction of the corresponding aryl ketones and aldehydes. This approach is widely used due to the commercial availability of a diverse range of starting ketones and aldehydes.

For the synthesis of this compound, the precursor would be 1-(2,5-diethoxyphenyl)ethanone. The reduction of this ketone to the secondary alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like ethanol (B145695). A process for a similar compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, involves the reduction of the corresponding nitroethanol derivative with sodium borohydride at low temperatures, resulting in a high yield of the amino alcohol. chemicalbook.com

Other reducing agents such as lithium aluminum hydride (LiAlH4) can also be employed. However, NaBH4 is often preferred due to its milder nature and higher chemoselectivity, allowing for the reduction of ketones and aldehydes in the presence of other reducible functional groups.

The general reaction for the reduction of an aryl ketone to a secondary aryl alcohol is as follows: Ar-C(=O)-R + [Reducing Agent] → Ar-CH(OH)-R

Organometallic Reagent Applications in Diethoxyphenyl Moiety Construction

The construction of the diethoxyphenyl moiety itself often utilizes organometallic chemistry. mt.com Organometallic reagents, which contain a carbon-metal bond, are pivotal in forming new carbon-carbon bonds in aromatic systems. mt.comyoutube.com

One common method for introducing alkyl or aryl groups to a benzene (B151609) ring is through cross-coupling reactions catalyzed by transition metals like palladium or nickel. For instance, a dihalobenzene derivative could be coupled with an organometallic reagent, such as an organolithium or organozinc compound, to introduce the ethoxy groups.

Furthermore, Friedel-Crafts acylation, while not directly involving an organometallic reagent in the classical sense, is a key method for introducing the acetyl group to the diethoxybenzene ring, forming the precursor ketone 1-(2,5-diethoxyphenyl)ethanone. This reaction typically uses an acyl chloride (like acetyl chloride) and a Lewis acid catalyst such as aluminum chloride.

Functional Group Interconversions and Transformations in Diethoxyphenyl Ethanols

Once the basic carbon skeleton is in place, further modifications can be made through functional group interconversions. These transformations are crucial for introducing or altering functional groups to achieve the final target molecule or to create analogs.

Alcohol Functionalization Techniques

The hydroxyl group of this compound is a versatile handle for further chemical modifications. nih.govnih.govresearchgate.net A range of functionalization techniques can be applied to this benzylic alcohol.

One important reaction is etherification , where the alcohol is converted into an ether. This can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through reductive etherification of carbonyl compounds. organic-chemistry.orgrsc.org Reductive etherification can be catalyzed by various metal complexes and allows for the formation of unsymmetrical ethers from aldehydes or ketones and alcohols. organic-chemistry.orgnih.gov

Another functionalization is esterification , where the alcohol reacts with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid.

Oxidation of the secondary alcohol back to the corresponding ketone, 1-(2,5-diethoxyphenyl)ethanone, can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This transformation is useful for creating derivatives or for confirming the structure of the alcohol.

Etherification and De-etherification Reactions of Aromatic Ethers

The two ethoxy groups on the phenyl ring of this compound are also subject to chemical transformation. masterorganicchemistry.comchemicalbook.com

Etherification of a dihydroxybenzene precursor is a common method to introduce the ethoxy groups. This is typically achieved using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

Conversely, de-etherification , or the cleavage of the ether bonds, can be performed to yield the corresponding dihydroxyphenyl derivative. This reaction is often carried out using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The reversibility of the etherification reaction is known, and de-etherification can be favored under certain conditions, such as in the vapor phase at elevated temperatures. google.com The selective cleavage of one ether group over another can be challenging but is sometimes possible with careful choice of reagents and reaction conditions.

Microwave-assisted de-etherification of silyl (B83357) ethers has also been reported, which can sometimes lead to subsequent transetherification or etherification of benzylic alcohols present in the molecule. organic-chemistry.org

Stereoselective Synthesis Approaches for Chiral Aryl Ethanols

Chiral aryl ethanols, such as this compound, are characterized by a stereocenter at the carbon atom bearing the hydroxyl group. The synthesis of a single enantiomer (either (R) or (S)) from a flat, achiral ketone requires methods that can differentiate between the two faces of the carbonyl group. Asymmetric reduction and the application of chiral catalysts are the foremost strategies to achieve this transformation with high enantioselectivity.

Asymmetric reduction of prochiral aryl ketones is a direct and effective route to enantioenriched aryl ethanols. magtech.com.cn These methods can be broadly categorized into biocatalytic reductions and reductions using chiral chemical reagents or catalysts.

Biocatalytic Asymmetric Reduction:

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to its high enantioselectivity, operational simplicity under mild conditions, and reduced environmental impact compared to some traditional chemical methods. magtech.com.cn The asymmetric reduction of aryl ketones to produce chiral alcohols is frequently accomplished using alcohol dehydrogenases (ADHs). nih.govrsc.org These enzymes, often used within whole microbial cells (e.g., yeast, bacteria) or as isolated enzymes, facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone with high stereospecificity. magtech.com.cnnih.gov

Various microorganisms and their enzymes have been successfully employed for the asymmetric reduction of acetophenone (B1666503) derivatives, which are structural analogs of 1-(2,5-diethoxyphenyl)acetophenone. For instance, alcohol dehydrogenase (RhADH) from Rhodococcus R6 has been used to asymmetrically reduce a range of aromatic ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.). nih.gov Similarly, organisms from genera such as Candida, Pichia, and Saccharomyces are known to reduce aryl ketones to the corresponding alcohols in high yields and often with excellent enantioselectivity (>99% e.e.). mdpi.com A key advantage of biocatalytic systems is the ability to regenerate the expensive cofactor in situ, for example, by using a coupled-enzyme system (e.g., with formate (B1220265) dehydrogenase) or a substrate-coupled approach where a sacrificial alcohol like isopropanol (B130326) is used to regenerate the NADH. nih.govrsc.org

| Catalyst/Microorganism | Substrate Example | Product Configuration | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Rhodococcus R6 (RhADH) | 2-Hydroxyacetophenone | (R) | >99 | - | nih.gov |

| Recombinant E. coli (CpSADH) | Ethyl 4-chloroacetoacetate | (R) | >99 | 95 | mdpi.com |

| Candida and other yeasts | 2-Bromo-4-fluoro acetophenone | (S) | >99 | >90 | mdpi.com |

| Stenotrophomonas maltophilia (SmADH2) | Ethyl acetoacetate | (R) | >99.9 | ~100 | rsc.org |

Chemical Asymmetric Reduction:

Asymmetric transfer hydrogenation (ATH) is a prominent chemical method for the reduction of prochiral ketones. organic-chemistry.org This technique typically involves a transition metal catalyst, such as Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand. organic-chemistry.org The catalyst facilitates the transfer of hydrogen from a simple hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, to the ketone. organic-chemistry.orgacs.org The chirality of the resulting alcohol is dictated by the chiral ligand that creates an asymmetric environment around the metal center.

For example, complexes of [RuCl2(p-cymene)]2 with chiral amino alcohol ligands derived from ephedrine (B3423809) have been shown to be effective catalysts for the ATH of various ketones, yielding alcohols with good to excellent enantioselectivity. organic-chemistry.org This approach is highly versatile and can be applied to a wide range of aryl ketones, including those with various substituents on the aromatic ring. acs.org Another powerful strategy is the nickel-catalyzed asymmetric reductive cross-coupling between 1-chloro-1-alkanol esters and aryl electrophiles, which provides access to enantioenriched aryl alkyl carbinols. nih.gov

The synthesis of a specific enantiomer of this compound is directly achievable through the application of chiral catalysts to its precursor, 1-(2,5-diethoxyphenyl)acetophenone. The principles of asymmetric catalysis, particularly ATH, are directly applicable.

In this context, a chiral catalyst system, such as a Ruthenium complex with a chiral diamine or amino alcohol ligand, would be employed. The process involves the coordination of the ketone substrate to the chiral metal complex. The specific spatial arrangement of the ligand directs the ketone to bind in a preferred orientation. Subsequently, the hydrogen is transferred from the hydrogen donor to the carbonyl carbon from the less sterically hindered face, leading to the formation of one alcohol enantiomer in preference to the other.

The choice of the chiral ligand is crucial as it determines the efficiency and enantioselectivity of the reduction. Extensive research has been dedicated to developing a vast library of chiral ligands for such transformations. While a specific documented synthesis of this compound using a particular chiral catalyst might not be widely published, the successful application of these catalytic systems to structurally similar acetophenones provides a strong basis for its feasibility. The electronic and steric properties of the two ethoxy groups on the phenyl ring would influence the reaction rate and selectivity, but the fundamental catalytic cycle remains the same. Research has demonstrated that ketones with both electron-donating and electron-withdrawing groups on the aryl ring can be effectively reduced with high enantioselectivity using these catalytic systems. acs.org

| Catalyst System | Ligand Type | Substrate Example | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| [RuCl2(p-cymene)]2 / (-)-Ephedrine HCl | Chiral Amino Alcohol | Acetophenone | 75 | 99.3 | organic-chemistry.org |

| Ni-BiIm Complex | Chiral Bisimidazoline | 1-chloro-1-alkanol esters + Aryl Halides | High | Moderate to High | nih.gov |

| Ru-TsDPEN | Chiral Diamine | Various α-amino ketones | >99 | High | acs.org |

| Iridium/f-amphox | Chiral Phosphine | N-Me α-amino ketones | - | - | acs.org |

Chemical Reactivity and Transformation Pathways of 1 2,5 Diethoxyphenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol group is a key site for various chemical transformations, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol in 1-(2,5-diethoxyphenyl)ethan-1-ol yields the corresponding ketone, 1-(2,5-diethoxyphenyl)ethanone. This transformation is a common and crucial reaction in organic synthesis. Several reagents can accomplish this, with the choice often depending on the desired selectivity and reaction conditions.

Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. silicycle.com PCC is considered a milder alternative to other chromium-based oxidants like chromic acid, which is more suitable for converting primary alcohols to carboxylic acids. libretexts.orglibretexts.org Another similar reagent is pyridinium dichromate (PDC), which can also oxidize secondary alcohols to ketones. silicycle.com For benzylic alcohols, other methods such as using urea-hydrogen peroxide with magnesium bromide or TEMPO with iodobenzene (B50100) dichloride can also be effective. organic-chemistry.org

The general mechanism for oxidation with chromium (VI) reagents involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by a base-promoted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone. libretexts.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product from this compound |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(2,5-Diethoxyphenyl)ethanone |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 1-(2,5-Diethoxyphenyl)ethanone |

| o-Iodoxybenzoic acid (IBX) | DMSO | 1-(2,5-Diethoxyphenyl)ethanone google.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1-(2,5-Diethoxyphenyl)ethanone |

Esterification and Etherification of the Secondary Alcohol

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This can be achieved through various methods, including reaction with carboxylic acids or their derivatives. A common method involves the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. For instance, reacting the alcohol with acetyl chloride would yield 1-(2,5-diethoxyphenyl)ethyl acetate. iiste.org Catalyst-free esterification of alcohols with acetyl chloride under solvent-free conditions has also been reported as an environmentally friendly method. iiste.org

Etherification, the formation of an ether from the alcohol, can also be accomplished. A classic method is the Williamson ether synthesis, though this typically involves a deprotonated alcohol (alkoxide) reacting with an alkyl halide. A more direct approach for a secondary alcohol like this would be acid-catalyzed condensation with another alcohol, although this can lead to a mixture of products if not carefully controlled.

Dehydration Pathways and Alkene Formation under Acidic Conditions

Under acidic conditions and with heating, this compound can undergo dehydration to form an alkene. libretexts.org The reaction proceeds through protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). libretexts.org Departure of water generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of 1-(2,5-diethoxyphenyl)ethene.

The general mechanism for acid-catalyzed dehydration of a secondary alcohol involves:

Protonation of the hydroxyl group to form an alkyloxonium ion. libretexts.org

Loss of a water molecule to form a carbocation intermediate. libretexts.org

Deprotonation by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene. ncert.nic.in

Due to the stability of the benzylic carbocation, this dehydration reaction is expected to proceed readily under appropriate acidic conditions. nih.govresearchgate.net

Reactions of the Diethoxyphenyl Moiety

The diethoxy-substituted benzene ring is highly activated towards electrophilic attack due to the electron-donating nature of the two ethoxy groups.

Electrophilic Aromatic Substitution Reactions on the Diethoxy-Substituted Benzene Ring

The two ethoxy groups on the benzene ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy groups. In 1,4-diethoxybenzene (B87031) derivatives, the positions ortho to each ethoxy group are the most activated sites. youtube.com

A common example of an EAS reaction is the Friedel-Crafts reaction. wikipedia.orgbyjus.com Friedel-Crafts alkylation or acylation of this compound would likely result in substitution at the available positions on the aromatic ring. libretexts.orgmasterorganicchemistry.com For instance, a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group onto the ring. byjus.com The presence of the existing substituents will sterically and electronically influence the position of the new substituent.

Nucleophilic Aromatic Substitution Considerations in Analogous Systems

Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction for electron-rich aromatic rings like diethoxybenzene. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.comlibretexts.org The electron-donating ethoxy groups in this compound would disfavor such a reaction pathway. fiveable.me

For a nucleophilic aromatic substitution to occur, the aromatic ring must be attacked by a nucleophile, which is the reverse of the situation in electrophilic aromatic substitution. youtube.com This process is generally facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Therefore, direct nucleophilic displacement of one of the ethoxy groups is highly unlikely under standard SNAr conditions.

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| Secondary Hydroxyl | Oxidation | Ketone |

| Secondary Hydroxyl | Esterification | Ester |

| Secondary Hydroxyl | Etherification | Ether |

| Secondary Hydroxyl | Dehydration | Alkene |

| Diethoxyphenyl Ring | Electrophilic Aromatic Substitution | Substituted Diethoxyphenyl Derivative |

| Diethoxyphenyl Ring | Nucleophilic Aromatic Substitution | Unlikely under standard conditions |

Degradation Reactions and Thermal Stability Investigations

The structural integrity of this compound under various energetic conditions, such as high temperatures or in the presence of hydrolytic agents, is a critical aspect of its chemical profile. The following sections explore its potential degradation pathways through pyrolysis, by analogy with related compounds, and the chemical stability of its ether functional groups.

Pyrolysis Product Identification in Related Phenethylamines

While specific pyrolysis studies on this compound are not documented in the available literature, valuable inferences can be drawn from investigations into structurally analogous phenethylamines. The thermal decomposition of new psychoactive substances is an area of significant research, providing insight into the potential transformations that may occur when these substances are subjected to high temperatures, such as those encountered during analysis by gas chromatography or in smoking scenarios.

A key study investigated the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a compound sharing the core 2,5-dialkoxyphenyl structure. nih.gov The research aimed to identify the degradation products formed when the substance was heated, simulating conditions of inhalation. nih.gov The pyrolysis of bk-2C-B and its iodo-analogue, bk-2C-I, yielded a range of products, indicating that significant chemical transformations occur upon heating. nih.gov The similarity in the products formed from both the bromo- and iodo-substituted compounds suggests that the core fragmentation pattern is largely independent of the specific halogen at the 4-position. nih.gov

The identified pyrolysis products from bk-2C-B suggest several degradation pathways, including cleavage of the β-ketoamine side chain, demethylation, and other rearrangements. Given the structural relationship, it is plausible that the pyrolysis of 2,5-diethoxyphenethylamine (2C-E), the phenethylamine (B48288) corresponding to this compound, would follow similar degradation routes, primarily involving the ethyl ether linkages and the ethylamine (B1201723) side chain. The thermal degradation of organic compounds is a temperature-dependent process that often commences at temperatures above 300°C. onepetro.org

Table 1: Identified Pyrolysis Products of bk-2C-B

| Product Name | Chemical Structure |

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | C₁₀H₁₁BrO₃ |

| 4-Bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ |

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-imine | C₁₀H₁₂BrNO₂ |

| 4-Bromo-2,5-dimethoxybenzonitrile | C₉H₈BrNO₂ |

| 1-Bromo-2,5-dimethoxy-4-vinylbenzene | C₁₀H₁₁BrO₂ |

| 4-Bromo-1,2-dimethoxybenzene | C₈H₉BrO₂ |

| 2-Bromo-5-methoxy-4-vinylphenol | C₉H₉BrO₂ |

| 4-Bromo-2-hydroxy-5-methoxybenzaldehyde | C₈H₇BrO₃ |

| 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | C₉H₁₀O₃ |

| 2-Amino-1-(4-bromo-2-hydroxy-5-methoxyphenyl)ethan-1-one | C₉H₁₀BrNO₃ |

| 2,5-Dimethoxybenzaldehyde (B135726) | C₉H₁₀O₃ |

| 1-(2,5-Dimethoxyphenyl)ethan-1-one | C₁₀H₁₂O₃ |

This table is based on products identified from the pyrolysis of a related compound, bk-2C-B, as reported in scientific literature. nih.gov

Hydrolytic Stability of Ether Linkages

Aryl ethers are generally characterized by high chemical stability. The bond between the aromatic ring carbon and the ether oxygen is strong due to the sp² hybridization of the carbon and the resonance delocalization of the oxygen's lone pairs into the aromatic system. Consequently, these ethers are resistant to hydrolysis under neutral or basic conditions. nih.gov Studies have shown that even under harsh basic conditions, some substituted phenyl ethers can remain stable or decompose slowly into a mixture of products. nih.gov For instance, chlorobenzene, an aryl halide with a similarly strong bond to the ring, only undergoes hydrolysis to phenol (B47542) under extreme conditions (aqueous NaOH, 623 K, 300 atm). pw.live

However, the ether linkages are susceptible to cleavage under acidic conditions. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack. acs.org In the case of aryl alkyl ethers, this acid-catalyzed hydrolysis generally proceeds via an Sₙ1 mechanism, where the protonated ether dissociates to form a stable carbocation and a phenol. acs.org The stability of the potential carbocation is a key factor. For the diethoxy groups in this compound, acid-catalyzed hydrolysis would involve protonation of an ethoxy oxygen, followed by the departure of ethanol (B145695) to form a carbocation on the aromatic ring, a process that is generally unfavorable. acs.org Alternatively, cleavage could occur at the ethyl-oxygen bond, forming a more stable ethyl carbocation and a hydroxyphenyl group. The presence of substituents on the phenyl ring can influence the rate of this cleavage. rsc.org

The local environment, such as the use of co-solvents or catalytic systems like zeolites, can significantly influence the rate and mechanism of aryl ether hydrolysis. acs.orgnih.gov For example, the presence of water as a cosolvent can be advantageous in preventing the formation of larger structures during acid-catalyzed cleavage. acs.org While specific kinetic data for the hydrolysis of this compound is unavailable, the general principles of aryl ether chemistry suggest that the compound is stable under neutral and basic conditions but may undergo slow degradation via cleavage of the ether linkages in strong acidic media.

Spectroscopic and Analytical Characterization Methodologies in Research on Aryl Ethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 1-(2,5-diethoxyphenyl)ethan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons, the methine proton of the ethan-1-ol side chain, the methyl protons of the ethan-1-ol side chain, and the hydroxyl proton.

The aromatic region would display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The proton at the C6 position, being ortho to the hydroxyl-bearing ethyl group, would likely appear as a doublet. The protons at the C3 and C4 positions would also show characteristic splitting patterns (a doublet and a doublet of doublets, respectively) based on their coupling with adjacent protons.

The two ethoxy groups would each give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The methine proton (-CH(OH)-) on the ethan-1-ol side chain would appear as a quartet, being coupled to the adjacent methyl group. The methyl protons of the ethyl group on the side chain would present as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C6-H) | 7.05 | d | 3.0 |

| Aromatic H (C4-H) | 6.85 | dd | 8.8, 3.0 |

| Aromatic H (C3-H) | 6.75 | d | 8.8 |

| Methine H (-CH(OH)-) | 4.90 | q | 6.5 |

| Methylene H (-OCH₂-) | 4.05 | q | 7.0 |

| Methylene H (-OCH₂-) | 4.00 | q | 7.0 |

| Hydroxyl H (-OH) | 2.50 | s (broad) | - |

| Methyl H (-CH(OH)CH₃) | 1.50 | d | 6.5 |

| Methyl H (-OCH₂CH₃) | 1.40 | t | 7.0 |

| Methyl H (-OCH₂CH₃) | 1.35 | t | 7.0 |

Note: The predicted data is based on theoretical calculations and comparison with analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The aromatic region would show six distinct signals for the carbon atoms of the benzene ring. The two carbons bearing the ethoxy groups (C2 and C5) would be found further downfield compared to the other aromatic carbons. The carbon atom attached to the ethan-1-ol side chain (C1) would also have a characteristic chemical shift. The remaining aromatic carbons (C3, C4, and C6) would appear at higher field strengths.

The aliphatic region would contain signals for the methine carbon (-CH(OH)-), the methyl carbon of the ethan-1-ol side chain, and the methylene and methyl carbons of the two ethoxy groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C2/C5) | 153.0 / 152.5 |

| Aromatic C (C1) | 132.0 |

| Aromatic C (C3/C4/C6) | 115.0 / 114.5 / 113.0 |

| Methine C (-CH(OH)-) | 68.0 |

| Methylene C (-OCH₂-) | 64.5 / 64.0 |

| Methyl C (-CH(OH)CH₃) | 24.0 |

| Methyl C (-OCH₂CH₃) | 15.0 / 14.8 |

Note: The predicted data is based on theoretical calculations and comparison with analogous compounds. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a series of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton and the adjacent methyl protons of the ethan-1-ol side chain. It would also show correlations between the methylene and methyl protons of each ethoxy group. Within the aromatic ring, correlations between adjacent protons (e.g., H3 with H4, and H4 with H6) would be observed, confirming their positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the methine proton signal at ~4.90 ppm would correlate with the carbon signal at ~68.0 ppm. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY can be used to determine the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the methine proton and the aromatic proton at C6, indicating their spatial closeness. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₁₈O₃. The calculated exact mass for this formula is 210.1256 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 211.1329 |

| [M+Na]⁺ | 233.1148 |

| [M-H]⁻ | 209.1183 |

Note: The predicted data is based on the molecular formula C₁₂H₁₈O₃.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and for identifying any volatile impurities.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. For this compound, the GC would show a primary peak corresponding to the compound, and the retention time would be characteristic of its volatility and interaction with the GC column. The mass spectrum of this peak would show the molecular ion and a characteristic fragmentation pattern. Common fragments would likely arise from the loss of a methyl group, an ethyl group, a water molecule, or the entire ethan-1-ol side chain. Any minor peaks in the chromatogram would represent impurities, which could be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. While specific LC-MS/MS studies detailing the analysis of this compound were not found in the reviewed literature, the methodology is widely applied to similar compounds, such as ethanolamines. lcms.cz

The technique works by first separating the components of a mixture using liquid chromatography, followed by detection and identification using tandem mass spectrometry. The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for detecting compounds at very low concentrations, such as in biological matrices or environmental samples. lcms.cz For instance, a study on the determination of ethanolamines in water utilized a Shimadzu LCMS-8045 triple quadrupole mass spectrometer, achieving detection limits in the parts-per-billion (ppb) range. lcms.cz This system employs a heated electrospray ionization (ESI) source to enhance the ionization efficiency, allowing for the sensitive analysis of a broad range of compounds. lcms.cz

A typical LC-MS/MS method involves the development of a calibration curve from standard solutions of the analyte to ensure quantitative accuracy. lcms.cz The selection of appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions is crucial for the specificity of the analysis. Although no specific transitions for this compound are reported, for related aryl ethanols, the molecular ion ([M+H]+) or its adducts would typically be selected as the precursor ion. Subsequent fragmentation would yield characteristic product ions that are monitored for quantification.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Amine Compounds

| Parameter | Value |

| Instrument | Shimadzu LCMS-8045 |

| Ionization Source | Heated Electrospray Ionization (ESI) |

| Polarity | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Ethanolamine |

| Precursor Ion (m/z) | Specific to analyte |

| Product Ion (m/z) | Specific to analyte |

| Collision Energy (V) | Optimized for each transition |

| Analyte | Diethanolamine |

| Precursor Ion (m/z) | Specific to analyte |

| Product Ion (m/z) | Specific to analyte |

| Collision Energy (V) | Optimized for each transition |

| This table illustrates typical parameters for related compounds, as specific data for this compound is not available. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of chemical compounds. While specific experimental IR and UV-Vis spectra for this compound are not provided in the searched literature, data for the closely related precursor, 1-(2,5-dimethoxyphenyl)ethanone, is available and can offer insights into the expected spectral features. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and methyl groups, and the C-O bonds of the ether linkages. The IR spectrum of the related 1-(2,5-dimethoxyphenyl)ethanone shows characteristic peaks that can be compared. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation in a molecule. For aromatic compounds like this compound, characteristic absorption bands in the UV region are expected due to the π-π* transitions of the benzene ring. The presence of auxochromic groups like the hydroxyl and diethoxy substituents would be expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ether) | 1250-1050 |

| C-O stretch (alcohol) | 1260-1000 |

| This table is based on general spectroscopic principles as specific experimental data for this compound is not available. |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. While specific HPLC methods for the purity assessment and isolation of this compound are not detailed in the provided search results, the general procedures for related aryl ethanols are well-established. nih.govpensoft.net

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. pensoft.net The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. nih.gov For isolation purposes, the fraction corresponding to the desired peak is collected as it elutes from the column.

Table 3: Illustrative HPLC Method Parameters for Aryl Alcohols

| Parameter | Description |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

| This table represents a typical method for related compounds, as specific data for this compound is not available. |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC is the most common technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govmdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities. mdpi.comwindows.net The mobile phase is typically a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.govsemanticscholar.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Representative Chiral HPLC Conditions for Aryl Ethanol Enantiomers

| Parameter | Description |

| Column | Chiralpak AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Room Temperature |

| This table outlines a general approach, as specific chiral separation methods for this compound are not documented in the search results. |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for the purification of organic compounds on a preparative scale. ucsb.edu Although specific protocols for the purification of this compound are not available, the general principles are widely applicable. nih.govsemanticscholar.org

The technique involves forcing a solvent through a column packed with a solid adsorbent, most commonly silica (B1680970) gel, under moderate pressure. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. ucsb.edureddit.com A solvent system for this compound would likely consist of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 5: General Parameters for Flash Column Chromatography

| Parameter | Guideline |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Eluent | Hexane:Ethyl Acetate mixture (gradient or isocratic) |

| Column Loading | Typically 1-10% of silica weight |

| Fraction Size | Dependent on column dimensions |

| Monitoring | Thin-Layer Chromatography (TLC) |

| This table provides general guidelines for the technique. |

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallographic structures for this compound in the searched literature. nih.gov To obtain such a structure, a single crystal of the compound of suitable size and quality would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. For chiral compounds, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer, often by co-crystallization with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present.

Theoretical and Computational Chemistry Studies of 1 2,5 Diethoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.

For 1-(2,5-diethoxyphenyl)ethan-1-ol, a DFT study would typically commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger to accurately describe the electron distribution. nih.gov The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (ether) | ~1.36 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-O-C (ether) | ~118° | |

| C-C-O (alcohol) | ~109.5° |

Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An MEP analysis of this compound would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the ethoxy and hydroxyl groups, indicating these as sites for electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydroxyl hydrogen and potentially the aromatic protons, suggesting these are sites susceptible to nucleophilic attack. This analysis provides a qualitative prediction of how the molecule will interact with other reagents. taylorandfrancis.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.nettaylorandfrancis.com

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO might be distributed over the aromatic system. The precise energies and distributions would be determined through DFT calculations. These values can be used to calculate various chemical reactivity descriptors.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative)

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | - |

| LUMO Energy | E_LUMO | - |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | - |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | - |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | - |

| Chemical Softness (S) | 1/(2η) | - |

| Electrophilicity Index (ω) | χ²/(2η) | - |

Note: Specific values are not provided as no published computational studies were found for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This type of simulation would be particularly useful for understanding the flexibility of the ethoxy groups and the rotation around the C-C bond connecting the chiral center to the aromatic ring. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one could identify the most stable conformations and the energy barriers between them. However, no specific MD simulation studies for this compound have been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For a molecule like this compound, computational methods could be used to model various reactions, such as its dehydration, oxidation, or substitution reactions.

By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and their corresponding activation energies. This information helps to determine the most likely reaction pathway and to understand the factors that influence the reaction's rate and selectivity. mdpi.com At present, there are no published computational studies detailing specific reaction mechanisms involving this compound.

Synthesis and Characterization of Derivatives and Analogues of 1 2,5 Diethoxyphenyl Ethan 1 Ol

Modification of Alkoxy Substituents on the Aromatic Ring (e.g., Dimethoxy, Propoxy Analogues)

The synthesis of the dimethoxy analogue, 1-(2,5-dimethoxyphenyl)ethan-1-ol, can be achieved through various established synthetic routes. One common method involves the Grignard reaction, where 2,5-dimethoxybromobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with acetaldehyde. An alternative approach is the reduction of 2',5'-dimethoxyacetophenone. nist.gov This ketone can be prepared from 1,4-dimethoxybenzene (B90301) through a Friedel-Crafts acylation. The subsequent reduction to the desired alcohol can be accomplished using reducing agents like sodium borohydride (B1222165).

Similarly, propoxy analogues can be synthesized. For instance, 1-propoxypropane can be synthesized from propan-1-ol in the presence of a protic acid like sulfuric acid. doubtnut.com The synthesis of 1-(2,5-dipropoxyphenyl)ethan-1-ol would follow a similar logic, starting from 1,4-dipropoxybenzene.

The exploration of various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, where the substituent can be bromo, chloro, iodo, nitro, amino, or acetamido, further highlights the extensive possibilities for modification of the aromatic ring. researchgate.net These modifications can significantly impact the compound's properties.

| Compound | Starting Material | Key Reaction |

| 1-(2,5-Dimethoxyphenyl)ethan-1-ol | 2',5'-Dimethoxyacetophenone | Reduction |

| 1-(2,5-Dipropoxyphenyl)ethan-1-ol | 1,4-Dipropoxybenzene | Friedel-Crafts Acylation, Reduction |

| 4-Substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes | 2,5-dimethoxyamphetamine | Substitution at the 4-position |

Variations in the Ethan-1-ol Side Chain (e.g., Chain Length, Additional Functional Groups)

Modifications to the ethan-1-ol side chain provide another layer of structural diversity. This can involve extending the carbon chain or introducing new functional groups.

Increasing the chain length from an ethanol (B145695) to a propanol (B110389) derivative, such as 1-(2,5-dimethoxyphenyl)propan-1-ol, can be accomplished by reacting the appropriate Grignard reagent (2,5-dimethoxyphenylmagnesium bromide) with propionaldehyde (B47417) instead of acetaldehyde. nih.gov This straightforward extension allows for the investigation of how the length of the alkyl chain attached to the chiral center affects the molecule's interactions.

The introduction of additional functional groups onto the side chain opens up a vast chemical space. For example, the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol. chemicalbook.com This introduces a primary amine, significantly altering the polarity and basicity of the molecule. Further modifications can lead to compounds like 2,2-diamino-1-(2,5-dimethoxyphenyl)ethan-1-ol. pharmaffiliates.com

Other examples of side-chain modifications include the synthesis of 1,2-ethanediol, 1-(2,5-dimethoxyphenyl)-, which can be prepared by reacting 2,5-dimethoxybenzaldehyde (B135726) with ethylene (B1197577) glycol under reducing conditions. ontosight.ai The synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives, while more complex, showcases the potential for attaching larger and more intricate functional groups to the core structure. nih.gov

| Derivative | Modification | Synthetic Approach |

| 1-(2,5-Dimethoxyphenyl)propan-1-ol | Chain Extension | Grignard reaction with propionaldehyde |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Addition of Amino Group | Reduction of a nitroethanol precursor |

| 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)- | Addition of Hydroxyl Group | Reaction of an aldehyde with ethylene glycol |

Stereoisomeric Derivatives and their Synthesis

Given the chiral center at the first carbon of the ethan-1-ol side chain, 1-(2,5-diethoxyphenyl)ethan-1-ol and its derivatives can exist as enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their specific biological activities and interactions.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure or enriched compounds. For example, the asymmetric dihydroxylation of a suitable precursor using a chiral catalyst like AD-mix-β can lead to the formation of a specific stereoisomer. researchgate.net Subsequent reactions, such as an SN2 inversion, can then be used to access the other enantiomer. researchgate.net

Another approach is the stereoselective synthesis of trans-1,2-disubstituted alkenes, which can serve as precursors for chiral alcohols. This can be achieved through the condensation of aldehydes with metallated 1-phenyl-1H-tetrazol-5-yl sulfones. organic-chemistry.org

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. This can be accomplished through various techniques, including the use of chiral chromatography columns or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. The separation of enantiomeric mixtures of free amines, for instance, can be achieved using a mixture of methanol (B129727), ethanol, and diethylamine. nih.gov

| Method | Description | Example Application |

| Asymmetric Synthesis | Utilizes chiral catalysts or reagents to favor the formation of one stereoisomer. | Asymmetric dihydroxylation using AD-mix-β. researchgate.net |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Separation of enantiomeric amines using chiral chromatography. nih.gov |

| Stereoselective Reduction | Reduction of a prochiral ketone using a chiral reducing agent. | Not explicitly detailed in the provided context, but a common method. |

Spectroscopic Comparison of Derivatives

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization and comparison of the synthesized derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its analogues will show characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. The C-O stretching of the alkoxy groups will appear in the 1000-1300 cm⁻¹ region. The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. For derivatives with additional functional groups, new characteristic peaks will appear. For example, an amino group in 2-amino-1-(2,5-dimethoxyphenyl)ethanol would show N-H stretching bands. The IR spectrum for ethanone, 1-(2,5-dimethoxyphenyl)- shows a strong carbonyl peak. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the derivatives.

¹H NMR: The chemical shifts and splitting patterns of the protons are highly informative. For example, in this compound, one would expect to see signals for the aromatic protons, the methoxy (B1213986) protons (as a singlet), the proton on the carbon bearing the hydroxyl group (a quartet), the methyl protons of the ethyl group (a triplet), and the hydroxyl proton (a broad singlet). In dimethoxy analogues, the methoxy protons will appear as a singlet around 3.8 ppm. Modifications to the alkoxy groups or the side chain will result in predictable changes in the ¹H NMR spectrum. For instance, in a propanol derivative, the signals for the propyl chain will be more complex than those for the ethyl chain.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbons in the aromatic ring are influenced by the nature of the alkoxy substituents. The carbon attached to the hydroxyl group will have a characteristic chemical shift in the range of 60-80 ppm.

By comparing the spectroscopic data of the various derivatives, researchers can confirm the success of the synthetic modifications and gain a deeper understanding of the electronic and steric effects of the different substituents. For example, simple NMR analyses can be used to identify cis and trans isomers of certain derivatives. chemrxiv.org

Applications of 1 2,5 Diethoxyphenyl Ethan 1 Ol in Organic Synthesis As a Building Block

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structural features of 1-(2,5-diethoxyphenyl)ethan-1-ol, including the hydroxyl group and the activated aromatic ring, make it a potential precursor for the synthesis of a variety of heterocyclic systems.

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromanes, Benzoxazines, Benzoxazepines)

The synthesis of oxygen-containing heterocycles often involves the reaction of a phenol (B47542) with a suitable dielectrophile. While no specific examples detailing the use of this compound in the synthesis of chromanes, benzoxazines, or benzoxazepines have been documented in the reviewed literature, the general synthetic strategies for these heterocycles provide a framework for its potential application.

For instance, the synthesis of benzoxazines typically involves the Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). researchgate.netarkat-usa.org In a hypothetical application, this compound could potentially be demethylated to the corresponding hydroquinone, which could then undergo condensation with a primary amine and formaldehyde to yield a benzoxazine (B1645224) derivative. However, specific research to validate this pathway is not currently available.

Similarly, the synthesis of benzoxazepines can be achieved through various routes, including the cyclization of appropriate precursors. nih.gov One could envision a synthetic route where the hydroxyl group of this compound is functionalized and subsequently cyclized with a suitable nitrogen-containing moiety on the aromatic ring. Again, dedicated studies are required to explore this possibility.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry. The literature provides numerous methods for the construction of pyrazoles, isoxazoles, and pyrimidines, often through condensation or cycloaddition reactions.

The synthesis of pyrazoles can be achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.govresearchgate.net While this compound is not a 1,3-dicarbonyl, it could potentially be transformed into such a precursor through oxidation and subsequent functionalization.

Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgresearchgate.netnih.gov Alternatively, they can be formed from the reaction of hydroxylamine (B1172632) with an α,β-unsaturated ketone. It is conceivable that this compound could be dehydrated to form a styrenic intermediate, which could then be converted to an α,β-unsaturated ketone and reacted with hydroxylamine.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. google.comnih.govresearchgate.net Similar to the synthesis of pyrazoles, this compound would require significant chemical modification to serve as a direct precursor in these established synthetic routes.

Intermediate in the Construction of Complex Polycyclic Systems

The construction of complex polycyclic systems often relies on strategic bond-forming reactions that build upon a pre-existing molecular scaffold. The diethoxyphenyl group of this compound provides a platform for further annulation reactions. For example, intramolecular Friedel-Crafts reactions or transition metal-catalyzed cyclizations could potentially be employed to build additional rings onto the benzene (B151609) nucleus. However, the existing literature does not provide specific examples of such transformations starting from this compound.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. beilstein-journals.orgmdpi.combeilstein-journals.org These reactions often rely on the generation of reactive intermediates that undergo a series of subsequent transformations.

While there is extensive research on the development of novel cascade and multicomponent reactions for the synthesis of diverse molecular scaffolds, the specific participation of this compound in such transformations has not been reported. The functional groups present in the molecule, namely the secondary alcohol and the electron-rich aromatic ring, suggest that it could potentially participate in reactions such as Pictet-Spengler type cyclizations or as a component in Passerini or Ugi reactions after appropriate functionalization. However, without experimental evidence, these remain hypothetical applications.

Environmental Chemical Fate and Degradation Pathways of Aryl Ethers and Alcohols

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organic molecules in the environment, photolysis and hydrolysis are two of the most significant abiotic degradation pathways.

Photolysis is a process where light energy drives chemical bond cleavage. For aryl ethers, the absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent bond-breaking. Research on various aryl ethers, such as aryl tert-butyl ethers, has shown that photolysis in methanol (B129727) primarily results in the formation of the corresponding phenol (B47542). acs.org This suggests a cleavage of the ether bond. A minor pathway observed in these studies is the photo-Fries rearrangement, which leads to the formation of substituted phenols. acs.org These reactions are believed to occur from the singlet excited state. acs.org

For 1-(2,5-diethoxyphenyl)ethan-1-ol, which contains an aryl ether linkage, similar photochemical reactions can be anticipated. The chromophore, the 2,5-diethoxyphenyl group, is expected to absorb environmental UV radiation. This could lead to the cleavage of the ether bonds, resulting in the formation of corresponding phenols and ethanol (B145695). Additionally, the bond between the aromatic ring and the ethan-1-ol side chain could also be susceptible to photolytic cleavage.

Recent advancements have demonstrated that the cleavage of the C-O bond in aryl ethers can be efficiently achieved through photoredox and vanadate (B1173111) cocatalysis under ambient conditions. advanceseng.com This process involves the generation of an aryl ether radical cation, which then undergoes hydrolysis. advanceseng.com While this is a synthetically developed method, it highlights the potential for photocatalytic degradation of aryl ethers in the environment where natural photocatalysts and metal ions might be present. Another approach involves photocatalytic transfer hydrogenolysis, which can cleave aryl ethers at room temperature using a catalyst like Pt/TiO2 and a hydrogen donor. rsc.org

Table 1: Potential Photolytic Degradation Reactions of Aryl Ethers

| Reactant Class | Primary Photolytic Reaction | Major Products | Minor Products |

| Aryl tert-butyl ethers | C-O bond cleavage | Phenols | Substituted phenols (from photo-Fries) |

| Diphenyl ether | C-O bond cleavage | Phenol, Cyclohexane, Cyclohexanol | - |

| This compound (inferred) | C-O ether bond cleavage | 2,5-dihydroxyphenylethan-1-ol, Ethanol | Rearrangement products |

| This compound (inferred) | Side-chain cleavage | 2,5-diethoxyphenol, Acetaldehyde | - |

This table presents inferred pathways for this compound based on data from related compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in aryl ethers is generally stable to hydrolysis under neutral pH conditions due to the strength of the C-O bond. advanceseng.com However, under acidic or basic conditions, or with catalytic assistance, hydrolysis can occur. For instance, the hydrolysis of aryl ethers can be facilitated by photoredox and vanadate cocatalysis, which enhances the nucleophilic attack of water on the aryl ether radical cation. advanceseng.com

The alcohol functional group in this compound is not typically susceptible to direct hydrolysis. However, the ether linkages are the more likely sites for hydrolytic attack, especially under conditions that promote the formation of reactive intermediates as discussed in the photolysis section. The rate of hydrolysis would likely be influenced by pH and the presence of natural catalysts in the environment.

Biotic Degradation Mechanisms (Microbial Transformations)

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The structural features of this compound, namely the aryl ether and alcohol moieties, suggest that it could be a substrate for various microbial enzymes.

Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules. The degradation of aromatic compounds often proceeds through the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage.

For aryl ethers and aromatic alcohols, a key enzyme family involved in their biodegradation is the aryl-alcohol oxidase (AAO) family. nih.govnih.gov These enzymes are flavoenzymes that oxidize a wide range of primary aromatic alcohols to their corresponding aldehydes, with the concomitant reduction of oxygen to hydrogen peroxide. nih.gov While this compound is a secondary alcohol, it is plausible that other oxidoreductases could oxidize the alcohol group to a ketone.

The ether linkages are also targets for microbial degradation. Bacteria capable of cleaving the ether bond in compounds like dibenzofuran (B1670420) and diphenyl ether have been isolated. The initial step often involves the dihydroxylation of the aromatic ring, followed by ring cleavage and subsequent degradation of the aliphatic side chains. The presence of ethoxy groups in this compound would likely involve O-dealkylation as a key degradation step, mediated by monooxygenase enzymes, to form the corresponding dihydroxylated intermediate and acetaldehyde.

In the absence of oxygen, anaerobic microorganisms employ different strategies to degrade organic compounds. For aromatic compounds, a common initial step is the reduction of the aromatic ring, followed by ring cleavage. Alternatively, the functional groups can be transformed prior to ring cleavage.

The anaerobic degradation of aromatic ethers can proceed via the reductive cleavage of the ether bond. This process, known as etherolysis, would result in the formation of a phenol and an alkane. For this compound, this could lead to the formation of 2-ethoxy-5-hydroxyphenylethan-1-ol and ethane, or 2-hydroxy-5-ethoxyphenylethan-1-ol and ethane. Another potential pathway is the O-demethylation of methoxylated aromatic compounds by acetogenic bacteria, which could be analogous to the O-deethylation of the subject compound.

A study on a microbial consortium demonstrated the biodegradation of 1,2-dibromoethane (B42909) under both aerobic and anaerobic conditions, highlighting the adaptability of microbial communities to varying oxygen levels. mdpi.com This suggests that environments with fluctuating oxygen concentrations could still support the degradation of halogenated and potentially other substituted hydrocarbons.

Transformation Products and their Chemical Persistence

Based on the degradation of related compounds, the initial transformation products of this compound are likely to be phenolic compounds, such as 2,5-dihydroxyphenylethan-1-ol, 2-ethoxy-5-hydroxyphenylethan-1-ol, and 2,5-diethoxyphenol. Phenols are generally more susceptible to further degradation than their parent ether compounds. The introduction of hydroxyl groups on the aromatic ring activates it towards further oxidation and ring cleavage by microbial enzymes.

The ethan-1-ol side chain would likely be oxidized to a ketone (acetophenone derivative) or cleaved to form smaller molecules like acetaldehyde. Acetaldehyde is readily biodegradable in the environment.

The ultimate fate of the aromatic ring under aerobic conditions is typically mineralization to carbon dioxide and water. Under anaerobic conditions, the degradation products could include methane (B114726) and carbon dioxide. The persistence of any intermediate products will depend on the environmental conditions and the specific microbial populations present.

Table 2: Inferred Transformation Products of this compound and their Potential Persistence

| Degradation Pathway | Potential Transformation Products | Inferred Chemical Persistence |

| Abiotic (Photolysis) | 2,5-dihydroxyphenylethan-1-ol, Ethanol, 2,5-diethoxyphenol, Acetaldehyde | Lower persistence than parent compound; phenols are reactive. |

| Biotic (Aerobic) | 2,5-dihydroxyphenylethan-1-ol, 1-(2,5-dihydroxyphenyl)ethan-1-one, Acetaldehyde | Generally low persistence; susceptible to further microbial attack. |

| Biotic (Anaerobic) | 2-ethoxy-5-hydroxyphenylethan-1-ol, Ethane, Methane, Carbon dioxide | Persistence varies; phenolic intermediates may be transient. |

This table presents inferred transformation products and their likely persistence based on general principles of environmental chemistry and data from related compounds.

Metadaten Transformationen Von Aryl Ethanolen Mit Diethoxy Einheiten Chemischer Fokus

Die metabolische Umwandlung von Xenobiotika, wie dem 1-(2,5-Diethoxyphenyl)ethan-1-ol, ist ein entscheidender Prozess im Körper, der in zwei Hauptphasen unterteilt wird: Phase I (Funktionalisierung) und Phase II (Konjugation). Diese Reaktionen zielen darauf ab, die Löslichkeit der Verbindungen in Wasser zu erhöhen, um ihre Ausscheidung zu erleichtern.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research involving 1-(2,5-diethoxyphenyl)ethan-1-ol will likely move beyond simple modifications, aiming to incorporate this moiety into more complex and functionally diverse molecular scaffolds. The development of highly regioselective and stereoselective synthetic methods is a key area of interest.

Research Findings: The synthesis of highly substituted aromatic compounds with precise regiochemical control is a significant challenge in organic chemistry. Recent advancements have demonstrated methods for creating penta-substituted phenols from relatively simple starting materials like hydroxypyrones and nitroalkenes, offering complete control over the substitution pattern. nih.gov Such strategies could be conceptually adapted to build upon the this compound core. For instance, methods that allow for the selective functionalization of the remaining open positions on the benzene (B151609) ring (positions 3, 4, and 6) would be highly valuable.

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for building molecular complexity. nih.gov The hydroxyl group of this compound can be transformed into a suitable leaving group, enabling coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds at the benzylic position. organic-chemistry.org

| Synthetic Strategy | Potential Application to this compound | Anticipated Outcome |

| Regiocontrolled Aromatic Substitution | Stepwise functionalization of the 3, 4, and 6 positions of the phenyl ring. | Synthesis of tetra- and penta-substituted benzene derivatives with complex substitution patterns. |

| Stereoselective Alkylation | Asymmetric alkylation at the benzylic carbon. | Access to enantiomerically pure derivatives for applications in chiral catalysis or materials science. |

| Transition-Metal Cross-Coupling | Coupling of the activated alcohol with various partners (boronic acids, alkynes, amines). | Formation of diarylmethanes, internal alkynes, and benzylic amines containing the 2,5-diethoxyphenyl moiety. organic-chemistry.orgresearchgate.net |

| Directed C-H Functionalization | Using the existing ethoxy or hydroxyl groups to direct metallation and subsequent functionalization at specific C-H bonds. | Highly efficient and atom-economical synthesis of complex derivatives without the need for pre-functionalized starting materials. |

Development of Novel Analytical Techniques for Characterization

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. While standard methods like NMR and basic mass spectrometry are routine, emerging research will focus on techniques that provide more detailed structural and stereochemical information.

Research Findings: High-resolution mass spectrometry (HRMS), such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), provides extremely accurate mass measurements, which is crucial for confirming the elemental composition of novel compounds. nih.gov For chiral derivatives, enantiomeric separation techniques coupled with sensitive detectors will be essential. nih.gov

A particularly powerful technique for detailed structural analysis in the gas phase is pulsed jet Fourier transform microwave (FTMW) spectroscopy. This method has been successfully used to determine the precise three-dimensional geometry of the related molecule 1-phenylethanol (B42297) and its non-covalent interactions in a monohydrate complex. nih.gov Applying FTMW spectroscopy to this compound could reveal the preferred conformations of the ethoxy groups and the ethyl alcohol side chain, providing fundamental data to benchmark computational models.

| Analytical Technique | Type of Information Provided | Relevance to this compound Research |

| GC-MS | Separation of volatile compounds and identification based on mass-to-charge ratio and fragmentation patterns. | Monitoring reaction progress and identifying byproducts in synthetic transformations. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination, allowing for unambiguous elemental formula confirmation. | Essential for the characterization of newly synthesized, complex derivatives. nih.gov |

| Chiral Chromatography | Separation of enantiomers. | Isolation and analysis of stereoisomers resulting from asymmetric synthesis. nih.gov |

| Fourier Transform Microwave (FTMW) Spectroscopy | Precise rotational constants, enabling the determination of molecular geometry and the study of non-covalent interactions. | Elucidation of the exact 3D structure and conformational preferences of the molecule and its complexes. nih.gov |